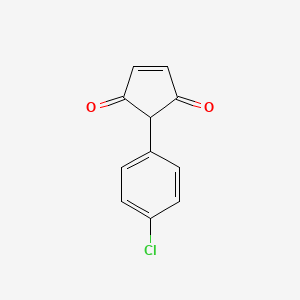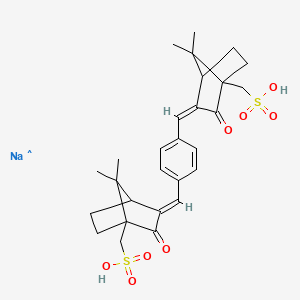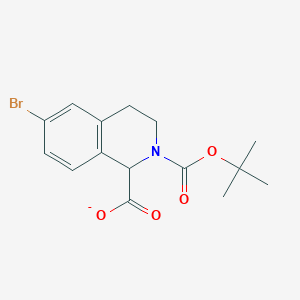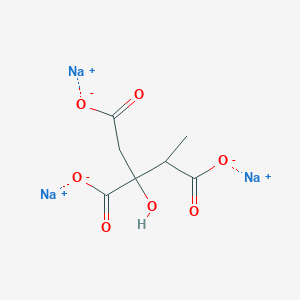
Azanide;palladium(2+);nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;palladium(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), palladium in the +2 oxidation state, and nitrate (NO₃⁻)
準備方法
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);nitrate can be synthesized through several methods. One common approach involves the reaction of palladium(II) nitrate with an azanide source under controlled conditions. For example, palladium(II) nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization . The reaction typically occurs in an aqueous medium, and the resulting compound can be isolated through crystallization or precipitation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
科学的研究の応用
Azanide;palladium(2+);nitrate has several scientific research applications, including:
作用機序
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another palladium(2+) compound used in catalysis, particularly in the formation of carbon-carbon bonds.
Palladium(II) chloride: A common precursor for various palladium complexes and catalysts.
Palladium(II) nitrate: Similar to azanide;palladium(2+);nitrate but without the azanide ligand.
Uniqueness
This compound is unique due to the presence of the azanide ligand, which can influence the reactivity and stability of the compound. This uniqueness makes it a valuable compound for specific catalytic applications and research studies.
特性
分子式 |
H8N5O3Pd-3 |
|---|---|
分子量 |
232.52 g/mol |
IUPAC名 |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChIキー |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)




![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)



![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)

